molecular formula C15H15N B11959951 N-(4-Methylbenzylidene)-O-toluidine CAS No. 30862-09-0

N-(4-Methylbenzylidene)-O-toluidine

Cat. No.: B11959951
CAS No.: 30862-09-0
M. Wt: 209.29 g/mol
InChI Key: OCBXIPITTZSYPB-UHFFFAOYSA-N
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Description

N-(4-Methylbenzylidene)-O-toluidine is a Schiff base compound formed via the condensation of o-toluidine (2-methylaniline) and 4-methylbenzaldehyde. Schiff bases are characterized by an imine (-C=N-) linkage and are widely studied for their diverse applications in coordination chemistry, catalysis, and medicinal chemistry due to their tunable electronic and steric properties .

The compound’s structure consists of a methyl-substituted benzylidene group attached to the amine nitrogen of o-toluidine. Its synthesis typically involves refluxing equimolar amounts of the aldehyde and amine in ethanol, followed by purification via recrystallization . Notably, o-toluidine itself is a known carcinogen, with metabolic pathways involving N-oxidation and DNA adduct formation, which may influence the biological behavior of its derivatives .

Properties

CAS No.

30862-09-0

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

N-(2-methylphenyl)-1-(4-methylphenyl)methanimine

InChI

InChI=1S/C15H15N/c1-12-7-9-14(10-8-12)11-16-15-6-4-3-5-13(15)2/h3-11H,1-2H3

InChI Key

OCBXIPITTZSYPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Methylbenzylidene)-O-toluidine can be synthesized through a condensation reaction between 4-methylbenzaldehyde and O-toluidine. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzylidene)-O-toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Methylbenzylidene)-O-toluidine involves its interaction with biological molecules through the azomethine group. This group can form coordination bonds with metal ions, influencing various biochemical pathways. The compound’s biological activity is attributed to its ability to disrupt microbial cell walls and inhibit oxidative stress .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-(4-Methylbenzylidene)-O-toluidine belongs to a class of Schiff bases with variations in substituents on both the benzylidene and aniline moieties. Key structural analogs include:

Compound Name Benzylidene Substituent Aniline Substituent Key Properties/Applications Reference
This compound 4-Methyl o-Toluidine (2-Methyl) Potential DNA adduct formation
N-(4-Chlorobenzylidene)-4-methylaniline 4-Chloro p-Toluidine (4-Methyl) Marketed as organic raw material
5-(4-Methoxybenzyl)-N-(4-methylbenzylidene)-1,3,4-thiadiazol-2-amine 4-Methyl Thiadiazole-linked amine Anticancer activity (hypothetical)
Thiazolidinedione derivatives with 4-methylbenzylidene groups 4-Methyl Thiazolidinedione core VEGFR-2 inhibition, PPARγ agonism
Key Observations:

Substituent Effects on Reactivity and Stability: Electron-donating groups (e.g., methyl in this compound) enhance the stability of the imine bond compared to electron-withdrawing groups (e.g., chloro in N-(4-Chlorobenzylidene)-4-methylaniline). This is due to increased electron density at the C=N bond, reducing susceptibility to hydrolysis .

Biological Activity: The o-toluidine moiety in this compound may retain metabolic pathways leading to N-hydroxylation and DNA adduct formation, as observed in o-toluidine itself . Thiazolidinedione derivatives with 4-methylbenzylidene groups exhibit dual anticancer and anti-hyperglycemic activities via VEGFR-2 inhibition and PPARγ activation, suggesting that structural hybridization can diversify biological functions .

Synthetic Yields and Conditions: this compound is synthesized in 58% yield via ethanol reflux, comparable to other Schiff bases . Chloro-substituted analogs may require longer reaction times due to reduced aldehyde reactivity .

Toxicity and Metabolic Considerations

  • This compound : The o-toluidine component undergoes CYP2E1-mediated oxidation to form N-hydroxylated metabolites, which can generate DNA-reactive species (e.g., nitrenium ions) and induce bladder epithelial cell proliferation .

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